molecular formula C18H14ClNO2S2 B11653822 (5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11653822
M. Wt: 375.9 g/mol
InChI Key: MNBKFFYTUSTKHR-YBEGLDIGSA-N
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Description

(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-(benzyloxy)-5-chlorobenzaldehyde with 3-methyl-2-sulfanylidenethiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is studied for its ability to inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as potential treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, (5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its thiazolidinone core, which imparts unique biological activity and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C18H14ClNO2S2

Molecular Weight

375.9 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO2S2/c1-20-17(21)16(24-18(20)23)10-13-9-14(19)7-8-15(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10-

InChI Key

MNBKFFYTUSTKHR-YBEGLDIGSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)SC1=S

Origin of Product

United States

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